molecular formula C13H12ClN3OS B8209902 4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one

4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B8209902
M. Wt: 293.77 g/mol
InChI Key: OKOAUGRWEJDVCB-UHFFFAOYSA-N
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Description

4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one is a complex organic compound that features both indole and imidazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis. The indole ring is known for its presence in many natural products and pharmaceuticals, while the imidazole ring is a common motif in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the construction of the imidazole ring. The indole derivative can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis . The imidazole ring can be constructed using methods such as the Debus-Radziszewski imidazole synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Scientific Research Applications

4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one is unique due to the combination of both indole and imidazole rings in its structure. This dual functionality allows it to interact with a wider range of biological targets compared to compounds containing only one of these rings .

Properties

IUPAC Name

4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOAUGRWEJDVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N=C1S)CC2=CNC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(N=C1S)CC2=CNC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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